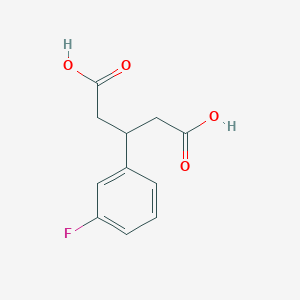

3-(3-Fluorophenyl)pentanedioic acid

Description

3-(3-Fluorophenyl)pentanedioic acid is a fluorinated derivative of pentanedioic acid (glutaric acid), featuring a phenyl ring substituted with a fluorine atom at the meta position. The fluorine atom enhances electronic properties and influences binding affinity to biological targets, making it a candidate for drug development, especially in prostate cancer therapeutics .

Properties

Molecular Formula |

C11H11FO4 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

3-(3-fluorophenyl)pentanedioic acid |

InChI |

InChI=1S/C11H11FO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |

InChI Key |

DEFJCFMRMPIHRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Fluorinated Analogs

3-(4-Fluorophenyl)pentanedioic Acid (CAS 3449-63-6)

- Structural Difference : Fluorine at the para position of the phenyl ring.

- Impact : The para-fluorine alters electronic distribution and steric interactions compared to the meta-substituted target compound. This positional change may reduce binding specificity to PSMA, as para-substituted analogs often exhibit different spatial orientations in active sites .

- Similarity Score : 0.93 (compared to the target compound), indicating high structural overlap .

3-(2,4-Difluorophenyl)pentanedioic Acid

- Structural Difference : Two fluorine atoms at ortho and para positions.

- However, steric hindrance may reduce bioavailability .

- Molecular Formula : C₁₁H₁₀F₂O₄ (vs. C₁₁H₁₁FO₄ for the target compound) .

3-[4-(Trifluoromethyl)phenyl]pentanedioic Acid (CAS 848611-89-2)

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the fluorine at the para position.

- This modification is common in protease inhibitors to enhance target engagement .

Substituted Phenyl Derivatives

3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid

- Structural Difference : Methoxy (-OCH₃) groups at positions 3, 4, and 5 on the phenyl ring.

- Impact : Methoxy groups are electron-donating, which contrasts with fluorine’s electron-withdrawing nature. This substitution may reduce binding to PSMA but improve solubility due to increased polarity .

3-(4-Nitrophenyl)pentanedioic Acid

- Structural Difference: A nitro (-NO₂) group at the para position.

- Impact : The strong electron-withdrawing nitro group increases acidity (pKa ~1.5–2.5 for carboxylic acids) and reactivity, making this compound more suited for covalent inhibitor design. However, nitro groups can pose metabolic stability challenges .

Urea-Based Inhibitors with Pentanedioic Acid Moieties

DCFBC (3-(4-Fluorobenzylthio)ethyl)ureido)pentanedioic Acid

- Structural Difference : Incorporates a urea linkage and a 4-fluorobenzylthio group.

- Impact : The urea moiety mimics the transition state of GCPII substrates, enhancing binding affinity (Kd < 1 nM for PSMA). The 4-fluoro substitution optimizes interactions with hydrophobic pockets in the enzyme .

- Application : Used in radioligand therapy (e.g., ¹⁸F-DCFBC for PET imaging) .

125I-DCIBzL

- Structural Difference : Iodine-labeled benzamide substituent.

- Impact: The iodine atom enables Auger electron therapy, demonstrating antitumor efficacy in prostate cancer xenografts. Fluorine analogs like the target compound may offer similar targeting with reduced toxicity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.